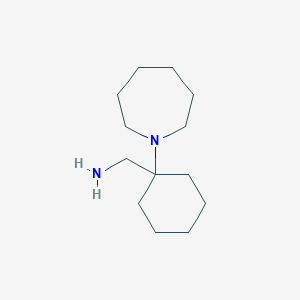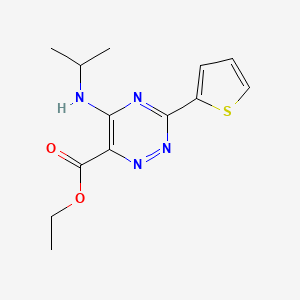
Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, closely related to the target compound, involves multistep chemical reactions. For instance, compounds within this family have been synthesized through reactions that involve cyclization of thioamides with chloroacetoacetate, showcasing the complexity and versatility of synthetic routes for thiadiazole compounds. These processes emphasize the importance of precise conditions for achieving high yields and desired selectivity (Tang Li-jua, 2015).
Molecular Structure Analysis
Structural analysis of thiadiazole derivatives, including X-ray crystallography and spectroscopic methods, reveals intricate details about molecular geometry, bonding patterns, and intermolecular interactions. For example, studies on related compounds demonstrate the significance of intramolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure, contributing to their chemical behavior and reactivity (D. Achutha et al., 2017).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further chemical modifications. The reactions with nucleophiles, for instance, showcase the versatility of thiadiazole compounds in forming new bonds and structures, paving the way for the synthesis of complex molecules with tailored properties (R. Maadadi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which share structural similarities with the specified compound, demonstrates potential antitumor activities. These compounds were synthesized and tested for in vitro antitumor activity against a range of human tumor cell lines, showing promising anticancer properties (El-Subbagh, Abadi, & Lehmann, 1999). Another study confirmed these findings, highlighting the synthesis and antitumor screening data of similar compounds (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Activities
The synthesis of thiazole and its fused derivatives, including those structurally related to the specified compound, has been explored for their antimicrobial activities. These compounds have been tested in vitro against bacterial and fungal isolates, displaying significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthetic Modifications and Characterizations
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound with structural features similar to the specified chemical, has been modified to study its antimicrobial activities against various bacterial and fungal strains. This research includes the synthesis, characterization, and structure-activity relationship analysis through 3D-QSAR studies, providing insights into the design of antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in cellular processes, resulting in the observed biological effects.
Eigenschaften
IUPAC Name |
ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-3-25-18(24)16-14(13-7-5-4-6-8-13)11-27-17(16)20-15(23)9-10-26-19-22-21-12(2)28-19/h4-8,11H,3,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGLHFCALNRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4-phenylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

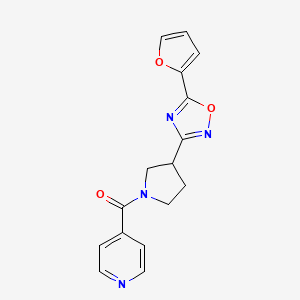


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

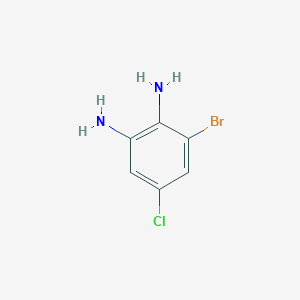
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)

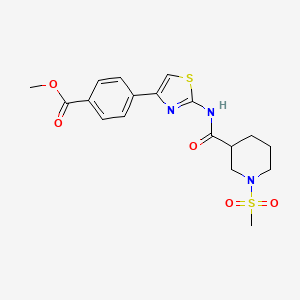
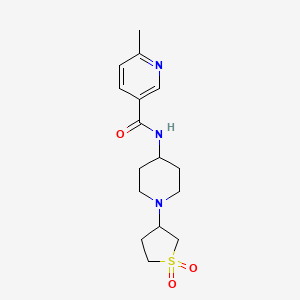
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
